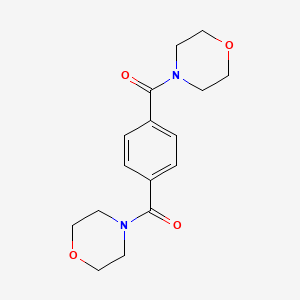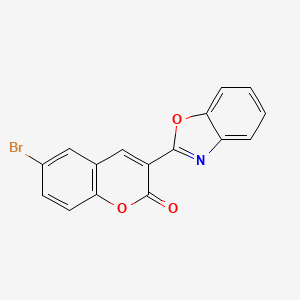![molecular formula C13H9F3N2O2 B5370708 4-[2-(3-hydroxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5370708.png)
4-[2-(3-hydroxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(3-hydroxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone, also known as THP, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. THP has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs.
作用机制
The exact mechanism of action of 4-[2-(3-hydroxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes and proteins involved in inflammation, cancer, and viral replication. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), a family of proteins involved in the regulation of gene expression. Additionally, this compound has been found to inhibit the activity of the influenza virus polymerase, an enzyme involved in viral replication.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound inhibits the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the replication of the influenza virus by inhibiting the activity of the viral polymerase.
实验室实验的优点和局限性
4-[2-(3-hydroxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, this compound has been extensively studied and has been shown to possess various therapeutic properties. However, this compound also has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on 4-[2-(3-hydroxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone. One area of research could be to further investigate the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases. Another area of research could be to investigate the anti-cancer properties of this compound and its potential use in the treatment of various types of cancer. Additionally, further research could be done to investigate the anti-viral properties of this compound and its potential use in the treatment of viral infections. Finally, research could be done to better understand the mechanism of action of this compound and how it interacts with various enzymes and proteins in the body.
合成方法
The synthesis of 4-[2-(3-hydroxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone can be achieved through various methods, including the reaction of 3-hydroxyacetophenone with ethyl trifluoroacetylacetate in the presence of ammonium acetate and acetic acid. Another method involves the reaction of ethyl trifluoroacetylacetate with 3-hydroxybenzaldehyde in the presence of ammonium acetate and acetic acid.
科学研究应用
4-[2-(3-hydroxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone has been extensively studied for its potential therapeutic applications. Several studies have shown that this compound possesses anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been found to possess anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to possess anti-viral properties and has been shown to inhibit the replication of the influenza virus.
属性
IUPAC Name |
4-[(E)-2-(3-hydroxyphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)11-7-9(17-12(20)18-11)5-4-8-2-1-3-10(19)6-8/h1-7,19H,(H,17,18,20)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRLDKZJMMARHX-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=CC2=NC(=O)NC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C/C2=NC(=O)NC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(5-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}-2-furyl)isophthalic acid](/img/structure/B5370635.png)
![3-[7-(1-benzothien-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide](/img/structure/B5370643.png)
![{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5370647.png)
![2-({2-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5370650.png)
![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5370656.png)
![5-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5370662.png)
![N-(2-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-2-oxoethyl)methanesulfonamide](/img/structure/B5370680.png)
![8-(3,5-dimethylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5370703.png)
![3-(2,4-dichlorobenzyl)-1H-indole-1-carbaldehyde {4-(4-benzyl-1-piperidinyl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5370704.png)
![(4-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}phenyl)methanol](/img/structure/B5370709.png)

![2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-5-methoxypyridin-4(1H)-one](/img/structure/B5370726.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}-3-piperidinol](/img/structure/B5370727.png)